Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate
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Overview
Description
Scientific Research Applications
Anticancer and Antitumor Potential
Research has demonstrated the synthesis of novel compounds involving benzo[1,3]dioxol-5-ylmethyl groups that exhibit potent antitumor activities. A study highlighted the creation of benzo[d][1,3]dioxol-5-ylmethyl alkyl/aryl amide and ester analogues of capsaicin, where certain compounds showed selective inhibition of aggressive cancer cells, suggesting potential as anticancer agents (Damião et al., 2014). Another investigation synthesized N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, displaying significant growth inhibition properties against various human cancer cell lines, indicating their promise as antitumor agents (Wu et al., 2016).
Chemical Synthesis and Material Science
Compounds related to benzo[1,3]dioxol-5-ylmethyl groups have been explored for their applications in chemical synthesis and material science. For instance, studies on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, showcasing their potential in the development of advanced luminescent materials (Srivastava et al., 2017).
Synthesis and Reactivity Studies
The synthesis and reactivity of compounds incorporating benzo[1,3]dioxol-5-ylmethyl groups have been thoroughly investigated. Research on amino-saccharins, for example, delved into the structural analysis and reactivity, offering insights into their potential applications in pharmaceuticals and material science (Almeida et al., 2009).
Mechanism of Action
Target of Action
The primary targets of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine Oxalate are cancer cells, specifically HeLa, A549, and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer, respectively .
Mode of Action
The compound interacts with these cancer cells, inducing apoptosis (programmed cell death) and causing cell cycle arrests in both the S-phase and G2/M-phase . This means that the compound interferes with the normal cell division process, preventing the cancer cells from proliferating .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may interfere with pathways related to cell growth and division .
Pharmacokinetics
Its potent growth inhibition properties, with ic50 values generally below 5 μm against the three human cancer cells lines , suggest that it has good bioavailability.
Result of Action
The compound’s action results in potent growth inhibition of the cancer cells . Some compounds showed IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively, against HeLa and A549 cell lines . This indicates a strong antitumor effect.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C2H2O4/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;3-1(4)2(5)6/h1-7,10,17H,8-9,11-12H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIKHRGDOZUNTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589529 |
Source
|
Record name | Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1048327-84-9 |
Source
|
Record name | Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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